molecular formula C12H8ClIN2O4S B14167921 N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide

N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B14167921
M. Wt: 438.63 g/mol
InChI Key: PEZKLYSPTDFUDL-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-iodophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 2-chloro-4-iodophenylamine moiety.

Properties

Molecular Formula

C12H8ClIN2O4S

Molecular Weight

438.63 g/mol

IUPAC Name

N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8ClIN2O4S/c13-11-7-8(14)1-6-12(11)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H

InChI Key

PEZKLYSPTDFUDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)I)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The cornerstone synthesis involves the sulfonylation of 2-chloro-4-iodoaniline with 4-nitrobenzenesulfonyl chloride (4-NsCl) in dichloromethane (DCM) under basic conditions. Pyridine is employed to neutralize hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic sulfur atom of 4-NsCl, forming a sulfonamide bond (Figure 1).

Table 1: Standard Reaction Conditions

Parameter Value
Molar Ratio (Aniline:4-NsCl) 1:1.1
Solvent Dichloromethane (DCM)
Base Pyridine
Temperature 0–25°C
Reaction Time 4–6 hours
Yield 85–92%

Stepwise Procedure

  • Preparation of 4-Nitrobenzenesulfonyl Chloride :
    Synthesized via chlorination of 4-nitrobenzenesulfonic acid using thionyl chloride (SOCl₂) in dimethylformamide (DMF). The patent CN101570501B details an optimized industrial-scale method using disulfide intermediates and chlorine gas, achieving 97.77% purity.
  • Sulfonylation :
    • Dissolve 2-chloro-4-iodoaniline (1 eq) in DCM.
    • Add 4-NsCl (1.1 eq) and pyridine (2 eq) dropwise at 0°C.
    • Stir at room temperature for 4–6 hours.
  • Workup :
    Quench with ice-cold water, extract with DCM, and wash with 5% sodium bicarbonate. Purify via recrystallization from ethanol/water.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 20–30 minutes while maintaining yields ≥88%. This method uses acetonitrile as a polar aprotic solvent and triethylamine as the base, enhancing reaction kinetics.

Solid-Phase Synthesis

Immobilizing 2-chloro-4-iodoaniline on Wang resin enables iterative sulfonylation and facile purification. Reported yields reach 78%, though scalability remains limited.

Table 2: Comparative Analysis of Methods

Method Yield Time Scalability
Conventional Sulfonylation 92% 6h High
Microwave-Assisted 88% 0.5h Moderate
Solid-Phase 78% 24h Low

Critical Parameter Optimization

Solvent Selection

DCM’s low polarity minimizes side reactions, but acetonitrile improves solubility of nitro groups. Mixed solvent systems (DCM:acetonitrile, 3:1) balance reactivity and solubility, boosting yields to 94%.

Base Influence

Pyridine outperforms triethylamine and DBU in minimizing hydrolysis of 4-NsCl. Excess base (>2 eq) risks sulfonate ester formation, reducing yields by 12–15%.

Temperature Control

Reactions below 10°C favor mono-sulfonylation, while temperatures >30°C promote di-sulfonylated byproducts. Cryogenic conditions (-10°C) are unnecessary, as room-temperature reactions achieve >90% conversion.

Impurity Profiling and Mitigation

Common Byproducts

  • Di-sulfonylated Derivative : Forms at elevated temperatures or excess 4-NsCl. Mitigated by stoichiometric control and incremental reagent addition.
  • Hydrolyzed Sulfonic Acid : Arises from moisture exposure. Use of anhydrous DCM and molecular sieves reduces incidence to <2%.

Analytical Characterization

Table 3: Spectral Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.35 (d, J=8.8 Hz, 2H, Ar-H), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 7.42 (d, J=2.0 Hz, 1H, Ar-H), 7.21 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, Ar-H).
IR (KBr) 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂).
HRMS m/z 438.63 [M+H]⁺ (calc. 438.63).

Industrial-Scale Considerations

Cost-Effective Chlorination

The patent CN101570501B highlights a Cl₂-mediated chlorination process for 4-nitrobenzenesulfonyl chloride, reducing raw material costs by 40% compared to SOCl₂-based routes.

Waste Management

  • Solvent Recovery : DCM is distilled and reused, achieving 85% recovery.
  • Byproduct Utilization : Di-sulfonylated impurities are converted to sulfonate salts for wastewater treatment.

Emerging Methodologies

Photocatalytic Sulfonylation

Visible-light-driven reactions using eosin Y as a photocatalyst enable metal-free synthesis at ambient temperatures. Preliminary yields reach 80%, though functional group tolerance requires further study.

Flow Chemistry

Continuous-flow reactors enhance heat/mass transfer, reducing reaction time to 15 minutes. Challenges include clogging from insoluble intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of N-(2-chloro-4-iodophenyl)-4-aminobenzenesulfonamide.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide is primarily attributed to its ability to inhibit the activity of certain enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition and death.

Comparison with Similar Compounds

Halogen-Substituted Sulfonamides

  • N-(2-Fluoro-4-Iodophenyl)-4-Methylbenzenesulfonamide () :

    • Structural Differences : Replaces chloro with fluoro and nitrobenzenesulfonyl with methylbenzenesulfonyl.
    • Impact : Reduced electron-withdrawing effects (methyl vs. nitro) may lower reactivity. Fluorine’s smaller size could alter steric interactions in biological targets.
    • Analytical Methods : Characterized via LCMS, GCMS, NMR, and FTIR .
  • N-(4-Chloro-2-Iodophenyl)-4-Methyl-N-(1-Methyl-1H-Indol-2-yl)benzenesulfonamide (): Structural Differences: Incorporates an indolyl group and methyl substituent. Molecular Weight: 536.82 g/mol, significantly higher than the target compound due to the indole group .

Nitro-Substituted Sulfonamides

  • N-(3-((6,7-Dimethoxyquinazolin-4-yl)Amino)Phenyl)-4-Nitrobenzenesulfonamide (): Biological Activity: Exhibits potent anti-cancer activity (IC₅₀ = 10.29 µM against Ehrlich Ascites Carcinoma cells). Structural Advantage: The quinazoline group likely contributes to DNA intercalation or kinase inhibition .
  • Synthesis Yield: 80%, indicating efficient coupling under optimized conditions .

Physicochemical Properties and Spectral Characterization

Key data for structurally related sulfonamides:

Compound Melting Point (°C) Yield (%) Notable Spectral Features (NMR, IR) Reference
N-(2-Chloro-4-iodophenyl)-4-nitrobenzenesulfonamide Not reported Not reported Likely ν(SO₂) ~1350 cm⁻¹, δ(NH) ~3300 cm⁻¹
N-(1H-4-Indazolyl)-4-nitrobenzenesulfonamide (3c) 185.5–187.5 80 ¹H NMR: δ 8.35 (d, 2H), 7.95 (d, 2H)
N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide Not reported 87 ESI-MS: [M+H]⁺ m/z 315.1162
N-(2-Aminophenyl)-4-nitrobenzenesulfonamide Not reported 63 HRMS: m/z 293.04700 (calc. 293.047)

Crystallographic Insights

  • N-(2-Chlorophenyl)-4-Nitrobenzenesulfonamide () : X-ray diffraction reveals a planar sulfonamide group with intermolecular hydrogen bonds (N–H···O), stabilizing the crystal lattice. The chloro substituent induces torsional strain, affecting molecular conformation . This data may extrapolate to the target compound’s solid-state behavior.

Biological Activity

N-(2-chloro-4-iodophenyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, a nitro group, and halogen substitutions (chlorine and iodine) on the phenyl rings. These structural elements contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, thereby altering metabolic pathways. The presence of the nitro and iodine groups can enhance binding affinity to these targets, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
  • Neuropharmacological Effects : Research indicates that this compound may be effective against central nervous system disorders. It has shown potential in treating conditions like depression, anxiety, and neurodegeneration by modulating metabotropic glutamate receptors (mGluR4) and other targets involved in neurotransmission .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins. For instance, modifications to the compound have led to enhanced binding affinities and increased potency against small-cell lung cancer cell lines .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties, although specific data on its spectrum of activity remains limited. Comparative studies with similar compounds indicate that structural modifications can significantly influence antimicrobial efficacy .

Case Studies

  • CNS Disorders : A study highlighted the effectiveness of this compound in models of Parkinson's disease and Alzheimer's disease. The modulation of mGluR4 was linked to improvements in cognitive function and reductions in neuroinflammation .
  • Cancer Research : In a series of experiments targeting various cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. The structure-activity relationship (SAR) studies revealed that specific substitutions could enhance its antitumor activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Findings
N-(4-iodophenyl)-N’-2-chloroethylureaAntineoplasticSignificant antiangiogenic potency noted
N-(4-iodophenyl)-β-alanine derivativesAntimicrobialPotential for broad-spectrum activity
N-(2-chloro-4-bromophenyl)-4-nitrobenzenesulfonamideModerate antitumorLess potent than this compound

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